molecular formula C14H17ClF2N2O B12535348 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B12535348
M. Wt: 302.75 g/mol
InChI Key: GNEIAAFCBSPTOM-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decan-1-one core, which is substituted with a 2,6-difluorophenyl group and two nitrogen atoms. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 3,5-difluorophenyl boronic acid with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. This reaction is catalyzed by palladium(II) chloride (PdCl2) and a ligand such as 1,1’-bis(diphenylphosphino)ferrocene (dppf) under basic conditions.

    Deprotection: The tert-butyl protecting group is removed using an acid, such as trifluoroacetic acid, to yield the intermediate compound.

    Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and ligands.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride

Uniqueness

2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a bioactive molecule compared to other similar spirocyclic compounds.

Properties

Molecular Formula

C14H17ClF2N2O

Molecular Weight

302.75 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H16F2N2O.ClH/c15-10-2-1-3-11(16)12(10)18-9-6-14(13(18)19)4-7-17-8-5-14;/h1-3,17H,4-9H2;1H

InChI Key

GNEIAAFCBSPTOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=C(C=CC=C3F)F.Cl

Origin of Product

United States

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